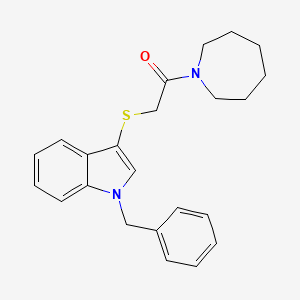

1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(azepan-1-yl)-2-(1-benzylindol-3-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2OS/c26-23(24-14-8-1-2-9-15-24)18-27-22-17-25(16-19-10-4-3-5-11-19)21-13-7-6-12-20(21)22/h3-7,10-13,17H,1-2,8-9,14-16,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIKJGOTCLTWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone typically involves multiple steps:

Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the benzyl group: Benzylation reactions using benzyl halides and suitable bases.

Synthesis of the indole moiety: Indole synthesis can be performed using Fischer indole synthesis or other methods.

Thioether linkage formation: This involves the reaction of a thiol with an appropriate electrophile.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The ketone group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, influencing biological pathways. The azepane ring and thioether linkage might also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Activity

The compound is structurally analogous to other indolyl-3-ethanone-α-thioethers, differing primarily in substituents on the indole ring and the thioether-linked aryl/alkyl groups. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Withdrawing Groups Enhance Activity: Nitro (NO₂) and chloro (Cl) substituents at the indole 5-position significantly improve antimalarial potency. For example, 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibits a pIC₅₀ of 8.2129, surpassing chloroquine .

- Thioether Aryl Groups : Para-substituted aryl groups (e.g., 4-nitrophenyl, 4-bromophenyl) enhance binding to PfDHODH due to hydrophobic and π-π stacking interactions .

- Azepane vs. Aryl Thioethers : The azepane group in the target compound replaces the aryl thioether seen in analogues. Azepane’s conformational flexibility and basic nitrogen may alter pharmacokinetics, though its impact on antimalarial activity remains uncharacterized in current literature.

Biological Activity

1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone is a compound that integrates an azepane ring with a thioether functionality linked to a benzyl-substituted indole. This molecular structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry, owing to the inherent properties of indole derivatives and their known interactions with various biological targets.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O |

| Molecular Weight | 270.37 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that compounds with indole structures exhibit significant anticancer activity. For instance, derivatives of indole have been shown to induce apoptosis in various cancer cell lines, including breast and leukemia cells. The presence of the azepane and thioether groups may enhance this activity through improved receptor binding or modulation of signaling pathways.

Case Study: Indole Derivatives

A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and U937 (leukemia) cell lines, suggesting potential for therapeutic applications .

Antimicrobial Activity

Indole derivatives are also noted for their antimicrobial properties. The thioether linkage might contribute to enhanced activity against bacterial strains by disrupting cellular membranes or inhibiting essential enzymes.

Research Findings

A comparative study on the antimicrobial efficacy of related compounds revealed that those with thioether functionalities showed increased potency against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

The biological activity of this compound is hypothesized to involve several mechanisms:

Receptor Interaction

Indoles are known to interact with serotonin receptors and other G-protein coupled receptors, potentially influencing neurotransmitter pathways.

Enzyme Inhibition

The thioether group may facilitate interactions with enzymes involved in metabolic pathways, leading to altered drug metabolism or enhanced therapeutic effects.

Pharmacological Applications

Given its structural features and biological activities, this compound could be explored for:

- Anticancer agents: Targeting specific cancer types through apoptosis induction.

- Antimicrobial therapies: Developing new treatments for resistant bacterial strains.

Future Research Directions

Further studies are warranted to elucidate the specific mechanisms by which this compound exerts its biological effects. This includes:

In Vivo Studies

Conducting animal studies to assess pharmacokinetics, bioavailability, and therapeutic efficacy.

Structure-Activity Relationship (SAR) Analysis

Exploring modifications to the azepane and thioether components could yield derivatives with enhanced activity or reduced toxicity.

Q & A

Q. How does the compound interact with biological targets at the molecular level?

- Mechanistic Insights :

- The benzyl-indole moiety may intercalate into DNA or inhibit topoisomerases.

- The thioether group could act as a hydrogen-bond acceptor in enzyme active sites .

- Biophysical Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.